2-Fluoroethanol
Overview
Description
2-Fluoroethanol is a compound that has been studied for its unique chemical and physical properties. It exists predominantly in enantiomeric all-gauche conformations, stabilized by an intramolecular O–H⋯F interaction (Scharge et al., 2006).
Synthesis Analysis
A novel method for synthesizing 2-Fluoroethanol involves the reaction of 1-indanones with a difluorocarbene source, leading to high yields of the target compound (Xiaohong Cai et al., 2005).
Molecular Structure Analysis
The molecular structure of 2-Fluoroethanol reveals a stable rotamer allowing close approach of fluorine and hydrogen atoms, showcasing a specific F···H distance and dihedral angles that contribute to its intramolecular hydrogen bonding (K. S. Buckton & R. G. Azrak, 1970).
Chemical Reactions and Properties
The interaction of 2-Fluoroethanol with water forms a hydrogen-bonded ring, involving both OHO and OHF hydrogen bonds, a unique feature that demonstrates its chemical reactivity and potential for forming complex molecular structures (Wen-Tsung Huang et al., 2017).
Scientific Research Applications
Radiopharmaceutical Research : It is used as a model system for studying the autoradiolytic dehalogenation of the radiopharmaceutical drug 2-[18F]fluorodeoxyglucose ([18F]FDG) (Brinkevich et al., 2020).
Surface Chemistry : In the presence of ferroelectric BaTiO3, 2-Fluoroethanol reacts to produce acetaldehyde, ethylene, and adsorbed fluorine atoms. The activation energy for these reactions varies based on the orientation of the ferroelectric dipoles (Zhao, Bonnell, & Vohs, 2009).
Molecular Structure Studies : Studies on its molecular structure reveal that the most stable rotamer in 2-Fluoroethanol allows close approach of fluorine and hydrogen atoms, suggesting a hydrogen-fluorine interaction (Buckton & Azrak, 1970).
IR-Laser Chemistry : 2-Fluoroethanol has been studied using IR-laser chemistry to understand photorotamerization processes when isolated in low-temperature inert gas matrices (Schrems, 1985).
Intramolecular Hydrogen Bonding : Research indicates that 2-Fluoroethanol predominantly exists in the gauche conformation, where hydroxyl and fluorine are gauche to one another, due to a strong intramolecular hydrogen bond between the fluorine atom and the hydroxyl proton (Griffith & Roberts, 1974).
Raman Spectroscopy : The Raman spectra of 2-Fluoroethanol show evidence for trans conformers in the liquid phase, contributing to the understanding of conformational energies (Davenport & Schwartz, 1978).
Diffusion Studies : Its self-diffusion coefficients, similar to those of 1-propanol, suggest more stable hydrogen-bonded structures. This is inferred from its temperature-dependent diffusion characteristics (Gross, Karger, & Price, 1998).
Toxicology : 2-Fluoroethanol is known to be toxic to rats and causes a rise in tissue concentrations of citrate, indicating its biological impact (Krebs & Eggleston, 1962).
Safety And Hazards
Future Directions
The future outlook for the 2-Fluoroethanol Market looks promising due to its increasing demand in several applications . The growth in the pharmaceutical industry, particularly in the production of drugs and medicines, is one of the key drivers for the market . The market is expected to grow steadily in the coming years, driven by the expanding industries and increasing demand for effective solvents and dye intermediates .
properties
IUPAC Name |
2-fluoroethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO/c3-1-2-4/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDYAKVUZMZKRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO | |
Record name | ETHYLENE FLUOROHYDRIN | |
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DSSTOX Substance ID |
DTXSID0059902 | |
Record name | 2-Fluoroethanol | |
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Molecular Weight |
64.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene fluorohydrin appears as a liquid. Used as a rodenticide, insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
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Boiling Point |
218.3 °F at 760 mmHg (EPA, 1998), 103.5 °C | |
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Flash Point |
87.8 °F (EPA, 1998) | |
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Solubility |
Miscible in ethanol, ethyl ether; very soluble in acetone, In water, miscible @ 20 °C | |
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Density |
1.104 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1040 g/cu cm @ 20 °C | |
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Vapor Pressure |
21.3 [mmHg], Vapor pressure: 21.25 mm Hg @ 25 °C | |
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Mechanism of Action |
The fluoroacetate ion is not poisonous itself but is converted to fluorocitric acid, which blocks the tricarboxylic acid cycle, an essential mechanism of energy production in mammalian cells ... This manifests itself principally in disturbed activities of the central nervous system and of the heart. /Fluoroacetate/ | |
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Product Name |
2-Fluoroethanol | |
CAS RN |
371-62-0, 63919-01-7 | |
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Melting Point |
-15.61 °F (EPA, 1998), -26.4 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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